N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-3-2-4-9-10(7)14-12(18-9)15-11(16)8-5-6-13-17-8/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGBIRZNWNCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.
Isoxazole Ring Formation: The isoxazole ring is usually formed via cyclization reactions involving hydroxylamine and β-keto esters.
Coupling Reactions: The final step involves coupling the benzothiazole and isoxazole rings through amide bond formation, often using reagents like carbodiimides or other coupling agents.
Chemical Reactions Analysis
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and cancer pathways.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
N-(Thiazol-2-yl)Isoxazole-4-Carboxamide (–9)
This compound replaces the 4-methylbenzothiazole moiety with a simple thiazole ring. The synthesis involves reacting 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile, yielding a 60% product . Key differences include:
- Electronic Effects : The benzothiazole’s extended π-system (in the target compound) enhances aromatic stacking interactions compared to the smaller thiazole ring.
- Solubility : The methyl group on the benzothiazole (target) increases lipophilicity (logP ~2.5 estimated) versus the unsubstituted thiazole (logP ~1.8).
- Spectral Data : The target compound’s $ ^1H $-NMR shows distinct benzothiazole aromatic protons (δ 7.24–7.78 ppm) absent in the thiazole analogue .
Table 1: Comparison of Benzothiazole-Isoxazole Hybrids
Benzothiazole Derivatives with Varied Amide Substituents ()
Compounds such as N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide (, compound 6) and 4-(phenylsulfonyl)butanamide (compound 1) share the benzothiazole core but differ in the amide substituent:
- Bioactivity : Sulfonyl groups (e.g., tosyl in compound 6) may enhance kinase inhibition due to their electron-withdrawing nature, whereas the isoxazole carboxamide (target) could improve metabolic stability .
- Synthetic Routes : All derivatives use HATU-mediated coupling, but the target compound’s isoxazole-5-carboxylic acid requires specialized precursors compared to commercially available sulfonyl acids.
Table 2: Substituent Effects on Benzothiazole Amides
| Compound | R Group | Yield | LCMS [M+H]+ |
|---|---|---|---|
| This compound | Isoxazole-5-carboxamide | 73% | 375.3 |
| 4-Tosylbutanamide (compound 6) | Tosylbutanamide | 73% | 389.3 |
| 4-(Phenylsulfonyl)butanamide (compound 1) | Phenylsulfonyl | 73% | 375.3 |
Thiazole-Pyridine Carboxamides ()
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides feature a pyridine ring instead of isoxazole. Key distinctions include:
- Basicity: Pyridine’s lone pair increases basicity (pKa ~5) versus the non-basic isoxazole (pKa ~−3), affecting solubility and target binding.
- Synthesis : These compounds are synthesized via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation , contrasting with the HATU-mediated route for the target compound.
Isoxazole-Thiadiazole Hybrids ()
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (compound 6, ) incorporate a thiadiazole ring. The rigid thiadiazole scaffold may enhance binding affinity but reduce synthetic accessibility (70% yield vs. 73% for the target compound) .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of benzothiazole and isoxazole moieties. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol. The presence of these heterocycles contributes to its biological activity, particularly through interactions with various biomolecules.
Target Enzymes
The primary biological target for this compound is the cyclooxygenase (COX) enzyme family, which plays a crucial role in the arachidonic acid pathway responsible for inflammation and pain signaling. By inhibiting COX enzymes, this compound exhibits significant anti-inflammatory properties.
Biochemical Pathways
The compound's action primarily affects the arachidonic acid pathway, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. This mechanism positions it as a potential candidate for treating inflammatory conditions.
Biological Activities
-
Anti-inflammatory Activity
- This compound has demonstrated anti-inflammatory effects by inhibiting COX enzymes, thereby reducing inflammation and associated pain.
-
Antimicrobial Activity
- Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess activity against various pathogens. Studies indicate potential effectiveness against both bacterial and fungal strains.
- Anticancer Activity
Case Studies and Experimental Results
A series of studies have evaluated the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzothiazole and isoxazole rings can enhance biological activity. For instance, the presence of electron-donating groups like methyl at specific positions significantly increases the compound's efficacy against cancer cells .
Q & A
Q. What are the optimal synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide?
The synthesis typically involves amide coupling between isoxazole-5-carboxylic acid derivatives and substituted benzo[d]thiazol-2-amine precursors. For example, amide coupling under conditions similar to those in (e.g., using coupling agents like EDCI/HOBt in DMF) can yield the target compound. Key intermediates, such as 4-methylbenzo[d]thiazol-2-amine, may require halogenation or nitration steps followed by reduction . Solvent choice (e.g., pyridine or DMF) and temperature control (room temperature to reflux) are critical for minimizing side reactions.
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.4 ppm for benzo[d]thiazole and isoxazole moieties) and methyl groups (δ ~2.4 ppm for 4-methyl substitution) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH stretching (~3100 cm⁻¹) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. How can researchers assess the purity and stability of the compound under storage conditions?
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) using HPLC.
- Storage Recommendations : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis of the amide bond .
Advanced Research Questions
Q. How do structural modifications to the benzo[d]thiazole or isoxazole rings affect biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, cyano) on the benzo[d]thiazole ring (as in ) enhances antimicrobial activity but may reduce solubility. Methyl or methoxy groups improve bioavailability by increasing lipophilicity .
- Isoxazole Modifications : Replacing the 5-carboxamide with ester or thioether groups () alters pharmacokinetic profiles but may reduce target binding affinity.
Q. What methodologies resolve contradictions in reported biological data (e.g., varying apoptosis rates)?
- Comparative Assays : Use standardized cell lines (e.g., HeLa for anticancer activity) and replicate conditions from (e.g., MTT assays at 48-hour exposure).
- Dose-Response Analysis : Calculate IC50 values to account for potency differences between derivatives like 4a (apoptosis rate 65%) and 4c (58%) in . Contradictions may arise from assay sensitivity or cell-type specificity .
Q. What computational approaches predict target binding and mechanism of action?
- Molecular Docking : Model interactions with kinases (e.g., CDK7 in ) or enzymes (e.g., PFOR in ) using software like AutoDock Vina.
- MD Simulations : Analyze stability of the amide-thiazole interaction in binding pockets over 100-ns trajectories .
Q. How can researchers design analogs to improve pharmacokinetics (e.g., solubility, half-life)?
- Prodrug Strategies : Introduce morpholine or PEG groups (as in ) to enhance aqueous solubility.
- Metabolic Stability : Replace labile esters with trifluoromethyl groups ( ) to reduce CYP450-mediated degradation.
Key Considerations for Experimental Design
- Control Experiments : Include parent compound and known inhibitors (e.g., cisplatin) to benchmark activity.
- Counter-Screening : Test against non-target enzymes (e.g., COX-2) to assess selectivity .
- Data Reproducibility : Validate results across ≥3 independent replicates and report mean ± SEM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
